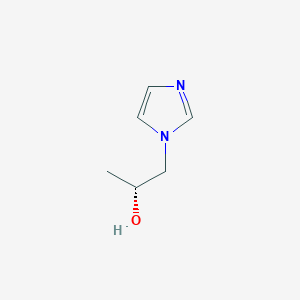
(R)-1-(1H-Imidazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(1H-imidazol-1-yl)propan-2-ol is a chiral compound featuring an imidazole ring attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1H-imidazol-1-yl)propan-2-ol typically involves the reaction of an imidazole derivative with a suitable chiral epoxide or halohydrin. Common reagents include imidazole, epichlorohydrin, and chiral catalysts. The reaction conditions often involve mild temperatures and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the imidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of N-substituted imidazole derivatives.
Applications De Recherche Scientifique
(2R)-1-(1H-imidazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-1-(1H-imidazol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(1H-imidazol-1-yl)propan-2-ol: The enantiomer of the compound with potentially different biological activity.
1-(1H-imidazol-1-yl)ethanol: A similar compound with a shorter carbon chain.
1-(1H-imidazol-1-yl)propan-1-ol: A positional isomer with the hydroxyl group on the first carbon.
Uniqueness
(2R)-1-(1H-imidazol-1-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and isomers.
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
(2R)-1-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C6H10N2O/c1-6(9)4-8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3/t6-/m1/s1 |
Clé InChI |
WCDFMPVITAWTGR-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CN1C=CN=C1)O |
SMILES canonique |
CC(CN1C=CN=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


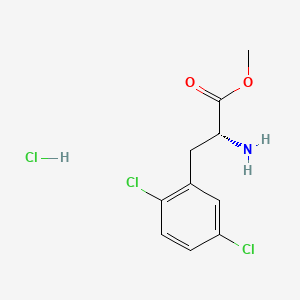
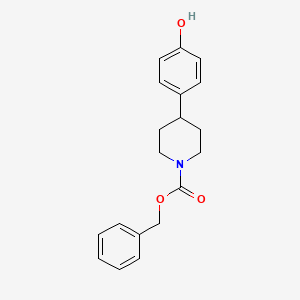
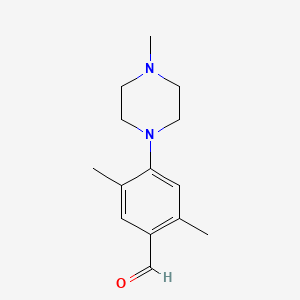
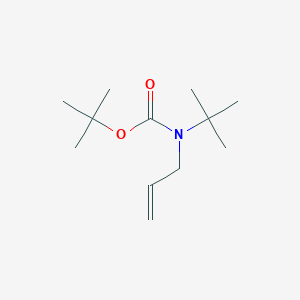
![N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13491645.png)
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
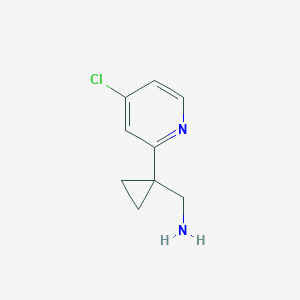
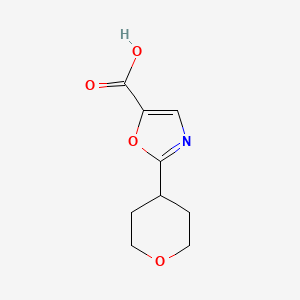
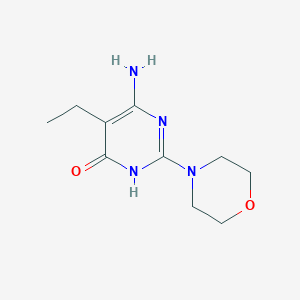
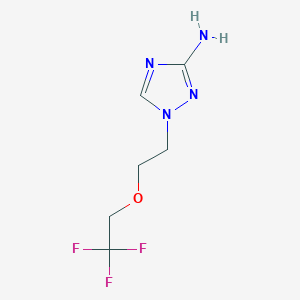
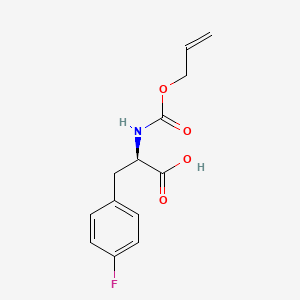
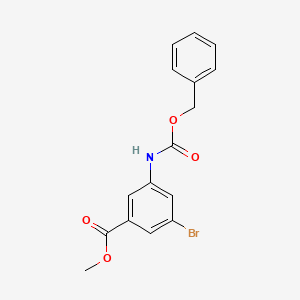
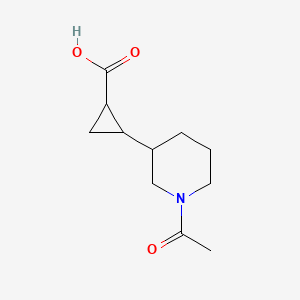
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
